molecular formula C15H25N3 B8762024 N-(1-Benzylpiperidin-4-yl)propane-1,3-diamine CAS No. 61220-37-9

N-(1-Benzylpiperidin-4-yl)propane-1,3-diamine

Cat. No. B8762024
Key on ui cas rn: 61220-37-9
M. Wt: 247.38 g/mol
InChI Key: KXYFFNDOPAVXHZ-UHFFFAOYSA-N
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Patent
US04147786

Procedure details

The starting material is prepared as follows: To the ice cooled stirred solution of 62.5 ml of 1,3-diaminopropane in 100 ml of ethanol, 30 g of 1-benzyl-4-piperidone are added dropwise. The mixture is hydrogenated over 2 g of pre-reduced platinum oxide at 50° and 2.7 atm. for 9 hours. After theoretical hydrogen-uptake the catalyst is filtered off, the filtrate evaporated, the residue distilled and the fraction boiling at 145°-160°/0.2 mmHg collected, to yield the 4-(3-aminopropylamino)-1-benzylpiperidine.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
62.5 mL
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
reduced platinum oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][NH2:5].[CH2:6]([N:13]1[CH2:18][CH2:17][C:16](=O)[CH2:15][CH2:14]1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>C(O)C>[NH2:1][CH2:2][CH2:3][CH2:4][NH:5][CH:16]1[CH2:15][CH2:14][N:13]([CH2:6][C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH2:18][CH2:17]1

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
62.5 mL
Type
reactant
Smiles
NCCCN
Name
Quantity
30 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
reduced platinum oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting material is prepared
ADDITION
Type
ADDITION
Details
are added dropwise
FILTRATION
Type
FILTRATION
Details
After theoretical hydrogen-uptake the catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue distilled
CUSTOM
Type
CUSTOM
Details
the fraction boiling at 145°-160°/0.2 mmHg collected

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
product
Smiles
NCCCNC1CCN(CC1)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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